(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a combination of furan, thiazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole ring synthesis: This involves the condensation of a thioamide with a haloketone or similar electrophile.
Piperidine ring incorporation: This step usually involves the nucleophilic substitution of a suitable piperidine derivative.
Final coupling: The final step involves the coupling of the furan and thiazole intermediates under conditions that favor the formation of the desired (5Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Ethyl acetoacetate
Uniqueness
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: is unique due to its combination of furan, thiazole, and piperidine rings, which confer specific chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate.
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H26N2O3S/c1-19(31)22-7-9-23(10-8-22)25-12-11-24(33-25)18-26-27(32)29-28(34-26)30-15-13-21(14-16-30)17-20-5-3-2-4-6-20/h2-12,18,21H,13-17H2,1H3/b26-18- |
InChI Key |
BOCAIASTSDLNPT-ITYLOYPMSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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